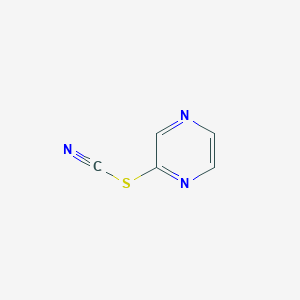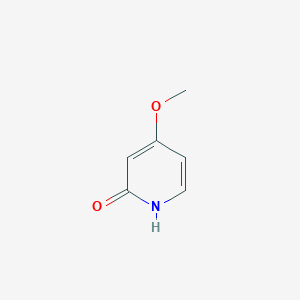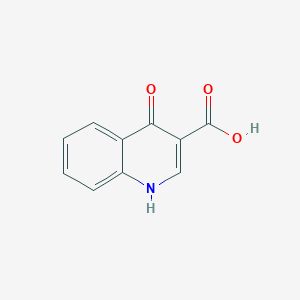
4-Oxo-1,4-dihydroquinoline-3-carboxylic acid
Descripción general
Descripción
4-Oxo-1,4-dihydroquinoline-3-carboxylic acid is a heterocyclic compound that belongs to the quinolone family. It is characterized by a quinoline core structure with a carboxylic acid group at the third position and a keto group at the fourth position. This compound has garnered significant interest due to its diverse biological activities and potential therapeutic applications .
Mecanismo De Acción
Target of Action
The primary target of 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid is the HIV-1 integrase , a key enzyme in the life cycle of the HIV virus . This compound has also been shown to bind to the CD4 receptor on the surface of T cells .
Mode of Action
This compound acts as an HIV-1 integrase strand transfer inhibitor . By binding to the HIV-1 integrase, it prevents the integration of the viral DNA into the host genome, thereby inhibiting the replication of the virus . When it binds to the CD4 receptor, it inhibits HIV infection by preventing the virus from entering the T cells .
Biochemical Pathways
The action of this compound primarily affects the HIV replication pathway . By inhibiting the HIV-1 integrase, it disrupts the integration of viral DNA into the host genome, a crucial step in the replication of the virus .
Pharmacokinetics
Its solubility in dmso and methanol suggests that it may have good bioavailability .
Result of Action
The inhibition of HIV-1 integrase by this compound results in a decrease in viral replication, leading to a reduction in the viral load . It has also been shown to be cytotoxic against cancer cells and other human cell lines .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy may be affected by temperature, as it is recommended to be stored at 28°C
Análisis Bioquímico
Biochemical Properties
It has been suggested that it may have potential as an HIV-1 integrase strand transfer inhibitor . This suggests that it could interact with the HIV-1 integrase enzyme, a key protein in the life cycle of the HIV virus .
Cellular Effects
It has been shown to inhibit HIV infection in vitro by binding to the receptor CD4 on the surface of T cells . It has also been shown to be cytotoxic against cancer cells and other human cell lines .
Molecular Mechanism
Its potential role as an HIV-1 integrase strand transfer inhibitor suggests that it may exert its effects at the molecular level by inhibiting the function of the HIV-1 integrase enzyme .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl esters with diphenyl ether in the presence of radiation or dimethylformamide . Another approach involves the acylation of commercially available anthranilates followed by cyclization under base-catalyzed conditions .
Industrial Production Methods: Industrial production methods often utilize scalable and efficient synthetic methodologies. For instance, the conversion of N-1 substituted 4-Quinolone 3-Carboxylate to its corresponding carbamates has been reported to be highly restrictive, motivating the development of simpler and more scalable methods .
Análisis De Reacciones Químicas
Types of Reactions: 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: Substitution reactions at different positions of the quinoline ring can lead to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various quinoline derivatives, such as 4-hydroxyquinoline and 4-aminoquinoline .
Aplicaciones Científicas De Investigación
4-Oxo-1,4-dihydroquinoline-3-carboxylic acid has been extensively studied for its applications in various fields:
Chemistry: It serves as a precursor for the synthesis of complex heterocyclic compounds.
Medicine: It exhibits cytotoxic activity against cancer cells and other human cell lines.
Industry: The compound is used in the development of antibacterial agents and other pharmaceuticals.
Comparación Con Compuestos Similares
- 4-Hydroxyquinoline-3-carboxylic acid
- 6-Bromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- Ethyl 6-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
Uniqueness: 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid stands out due to its unique combination of a quinoline core with a carboxylic acid group and a keto group. This structural arrangement contributes to its diverse biological activities and potential therapeutic applications .
Propiedades
IUPAC Name |
4-oxo-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-9-6-3-1-2-4-8(6)11-5-7(9)10(13)14/h1-5H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNJBIQQAIIMEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70956267 | |
| Record name | 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70956267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13721-01-2, 34785-11-0 | |
| Record name | 1,4-Dihydro-4-oxo-3-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13721-01-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Quinolone-3-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013721012 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 34785-11-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4344 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70956267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.277 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-QUINOLONE-3-CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BLD4359KYC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details






Q1: How do 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives exert their antibacterial effect?
A1: this compound derivatives primarily target bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and repair. [ [], [], [], [] ] By binding to these enzymes, they inhibit DNA synthesis, ultimately leading to bacterial cell death. [ [], [] ]
Q2: Can you elaborate on the specific interaction between these compounds and their target enzymes?
A3: These compounds bind to the enzyme-DNA complex, stabilizing the complex and preventing the religation of DNA strands. [ [] ] This leads to the accumulation of double-stranded DNA breaks and ultimately cell death.
Q3: What are the downstream effects of inhibiting bacterial DNA gyrase and topoisomerase IV?
A3: Inhibiting these enzymes disrupts essential bacterial processes such as DNA replication, transcription, and repair. This ultimately leads to:
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula is C10H7NO3, and the molecular weight is 189.17 g/mol.
Q5: What are the key spectroscopic characteristics of this compound class?
A6: Spectroscopic methods like NMR (1H, 13C, and 19F), IR, and Mass Spectrometry are crucial for structural confirmation. [ [], [], [] ] Specific peaks in these spectra provide information about the arrangement of atoms and functional groups within the molecule.
Q6: How does modifying the structure of this compound impact its antibacterial activity?
A7: Structural modifications significantly influence the activity, potency, and selectivity of these compounds. [ [], [], [], [] ] Researchers have extensively studied SAR to optimize antibacterial activity and overcome resistance. [ [], [] ]
Q7: Can you provide specific examples of structure-activity relationships in this compound class?
A8:* C-7 Substituent: The substituent at the C-7 position is critical for activity. For instance, a piperazine ring at C-7 is commonly found in many potent fluoroquinolones like ciprofloxacin. [ [], [], [] ]* N-1 Substituent: Modifications at N-1, such as the introduction of a cyclopropyl group, can enhance activity against Gram-positive bacteria. [ [], [] ]* C-8 Substituent: Introducing a fluorine atom at the C-8 position, as seen in ciprofloxacin, significantly improves potency. [ [], [] ]
Q8: What is the significance of understanding the structure-activity relationships of these compounds?
A8: SAR studies provide valuable insights for:
- Designing new antibiotics: By understanding how structural changes affect activity, researchers can rationally design novel derivatives with improved potency and spectrum of activity. [ [] ]
- Overcoming drug resistance: SAR studies help identify modifications that can restore activity against resistant bacterial strains. [ [], [] ]
Q9: How stable are this compound derivatives under different conditions?
A10: Stability can vary depending on the specific derivative and environmental conditions such as pH, temperature, and light exposure. [ [], [], [] ] Some derivatives are susceptible to photodegradation. [ [], [] ]
Q10: What formulation strategies are employed to improve the stability and bioavailability of these compounds?
A10: Formulation strategies include:
- Salt formation: Converting the carboxylic acid into a salt, such as hydrochloride, can improve solubility and stability. [ [], [], [] ]
Q11: What analytical methods are used to characterize and quantify this compound derivatives?
A11: Various analytical techniques are employed, including:
- High-Performance Liquid Chromatography (HPLC): For separation and quantification of the compound and its potential impurities. [ [], [], [] ]
- Mass Spectrometry (MS): For determining molecular weight and identifying degradation products. [ [], [], [], [] ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation and confirmation. [ [], [], [] ]
- Thin Layer Chromatography (TLC): For rapid separation and qualitative analysis. [ [], [] ]
Q12: What are the common mechanisms of bacterial resistance to this compound derivatives?
A12: Resistance mechanisms include:
- Mutations in target enzymes: Mutations in DNA gyrase and topoisomerase IV can reduce the binding affinity of these compounds. [ [], [] ]
Q13: Is there cross-resistance with other classes of antibiotics?
A14: Cross-resistance with other classes of antibiotics is a concern, particularly those with similar mechanisms of action or those that rely on active efflux for resistance. [ [] ]
Q14: What are some of the current research areas focusing on this compound derivatives?
A14: Current research focuses on:
- Developing new derivatives: Researchers are continuously exploring novel modifications to overcome resistance, improve potency, and broaden the spectrum of activity. [ [], [] ]
- Investigating new therapeutic applications: Beyond their antibacterial properties, these compounds are being investigated for other therapeutic applications, such as anticancer agents and cystic fibrosis treatments. [ [], [], [] ]
- Understanding resistance mechanisms: Further research is crucial to unravel the complex mechanisms of resistance and develop strategies to circumvent them. [ [] ]
Q15: Can you provide examples of this compound derivatives used in clinical practice?
A15: Several derivatives are widely used in clinical practice, including:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

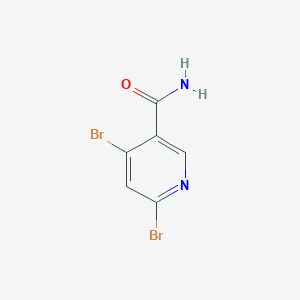


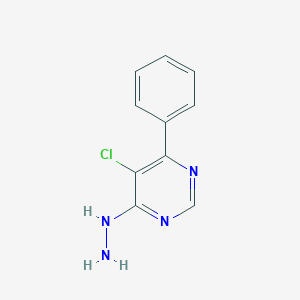
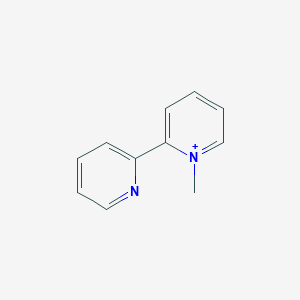
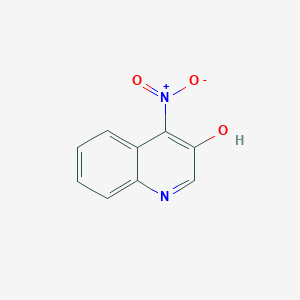
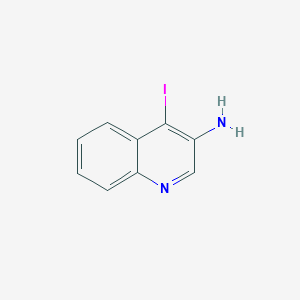

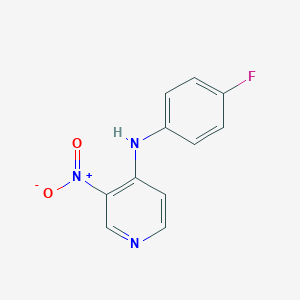
![6-[(butylsulfanyl)methylene]-2,2-dimethyl-1-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}cyclohexanol](/img/structure/B372783.png)
